4-ヒドロキシベンゾフラン-3-カルボン酸

説明

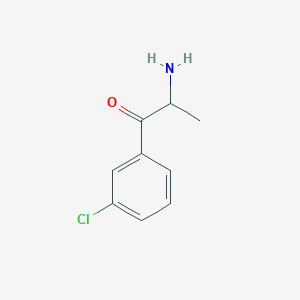

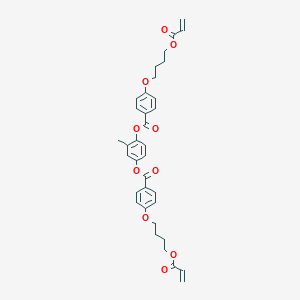

4-Hydroxybenzofuran-3-carboxylic Acid is an organic compound with the molecular formula C9H6O4 and a molecular weight of 178.14 g/mol .

Synthesis Analysis

The synthesis of benzofuran-3-carboxylate esters, which are related to 4-hydroxybenzofuran-3-carboxylic Acid, has seen significant progress in recent years . Heterocyclization methods have been developed, leading to derivatives of benzofuran-3-carboxylate esters . The condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling provides one method for the preparation of benzofuran-3-carboxylate esters . Another method involves the reaction of salicylic aldehyde derivatives with ethyl diazoacetates in HBF4 medium, followed by treatment with concentrated H2SO4 .Chemical Reactions Analysis

Benzofuran compounds, including 4-Hydroxybenzofuran-3-carboxylic Acid, have been shown to have a broad range of biological activities . The carboxylate anion of 4-Hydroxybenzofuran-3-carboxylic Acid acts as a nucleophile to assist the general acid-catalyzed cleavage of the C–O bond to the leaving group .科学的研究の応用

バイオテクノロジーによる生産

4-ヒドロキシ安息香酸 (4-HBA): は、4-ヒドロキシベンゾフラン-3-カルボン酸と構造的に関連する化合物であり、いくつかの付加価値のあるバイオ製品の中間体として使用されてきました。 これらの製品は、食品、化粧品、製薬、殺菌剤など、さまざまな分野で潜在的な用途を持っています .

有機合成

カルボン酸は、有機合成において広く使用されています。それらは、医薬品、化粧品、食品添加物の製造における中間体として役立ちます。 これらの官能基は、ナノテクノロジーにおいても、カーボンナノチューブなどの材料の表面改質に使用されており、これは4-ヒドロキシベンゾフラン-3-カルボン酸にも同様の用途が考えられます .

材料科学

4-ヒドロキシベンゾフラン-3-カルボン酸に存在するカルボキシル基は、さまざまな材料の表面改質に役立ちます。 この特性は、特に産業用途向けの強化された機能を備えたポリマーナノ材料を作成する際に役立ちます .

作用機序

Target of Action

4-Hydroxybenzofuran-3-carboxylic Acid, a benzofuran derivative, has been shown to have a wide range of biological activities .

Mode of Action

The mode of action of 4-Hydroxybenzofuran-3-carboxylic Acid involves the carboxylate anion acting as a nucleophile to assist the general acid catalysed cleavage of the C–O bond to the leaving group . This mechanism is consistent with the evidence from the symmetrical formaldehyde acetal of 4-Hydroxybenzofuran-3-carboxylic Acid .

Biochemical Pathways

Benzofuran compounds are known to affect a variety of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The bioavailability of benzofuran compounds has been improved in recent years, allowing for once-daily dosing .

Result of Action

Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Action Environment

The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds .

特性

IUPAC Name |

4-hydroxy-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O4/c10-6-2-1-3-7-8(6)5(4-13-7)9(11)12/h1-4,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGVRMQSCRVAOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC=C2C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112678-09-8 | |

| Record name | 4-hydroxy-1-benzofuran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 4-hydroxybenzofuran-3-carboxylic acid enable it to mimic enzyme catalysis, specifically that of lysozyme?

A1: The research paper focuses on the compound's ability to undergo accelerated acetal hydrolysis through a mechanism involving both general acid and nucleophilic catalysis []. This is particularly interesting because it mimics the action of enzymes like lysozyme.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B190160.png)

![Benzo[b]thiophene-4-carbonitrile](/img/structure/B190170.png)

![3,5,6,7,8,9-hexahydro-2H-oxazolo[3,2-a]azepin-4-ium tetrafluoroborate](/img/structure/B190174.png)